1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol
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Overview
Description
The compound with the chemical formula BrC1=C(C=C(C=C1)CC©(O)C)F is a brominated aromatic compound with a fluorine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BrC1=C(C=C(C=C1)CC©(O)C)F typically involves the bromination and fluorination of an aromatic precursor. The reaction conditions often include the use of bromine and a fluorinating agent under controlled temperature and pressure to ensure selective substitution on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of BrC1=C(C=C(C=C1)CC©(O)C)F may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
BrC1=C(C=C(C=C1)CC©(O)C)F: undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted aromatic compounds, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
BrC1=C(C=C(C=C1)CC©(O)C)F: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism by which BrC1=C(C=C(C=C1)CC©(O)C)F exerts its effects involves its interaction with molecular targets and pathways. The bromine and fluorine substituents influence the compound’s reactivity and binding affinity to various targets, making it a valuable tool in chemical and biological studies.
Comparison with Similar Compounds
BrC1=C(C=C(C=C1)CC©(O)C)F: can be compared with other similar compounds such as:
Brominated Aromatic Compounds: These compounds share the bromine substituent but may differ in other functional groups.
Fluorinated Aromatic Compounds: These compounds have a fluorine substituent and are used in similar applications.
Substituted Phenols: Compounds with hydroxyl groups on the aromatic ring, which may exhibit different reactivity and applications.
The uniqueness of BrC1=C(C=C(C=C1)CC©(O)C)F
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-10(2,13)6-7-3-4-8(11)9(12)5-7/h3-5,13H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWRVCMLINQPLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=C(C=C1)Br)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1818412-23-5 |
Source
|
Record name | 1-(4-bromo-3-fluorophenyl)-2-methylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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